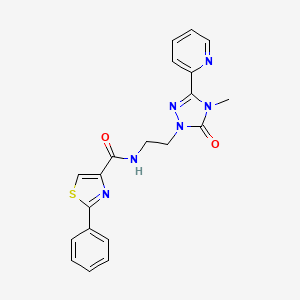

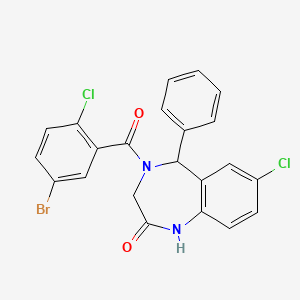

4-(5-bromo-2-chlorobenzoyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. The name “benzodiazepine” is derived from the fusion of the benzene ring and diazepine ring . The presence of bromo, chloro, and phenyl groups suggest that it might have different properties compared to the standard benzodiazepine structure .

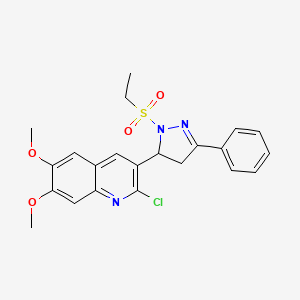

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodiazepine core would be fused with a benzene ring (from the phenyl group) and a benzoyl group .Chemical Reactions Analysis

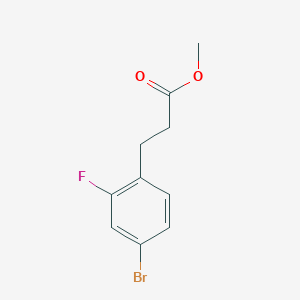

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of bromo and chloro groups could make it reactive towards nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 5-bromo-2-chlorobenzoic acid, a potential component of this compound, has a melting point of 154-156 °C and is soluble in water at 2.63 g/L @20°C .Scientific Research Applications

Synthesis and Structural Analysis

Researchers have focused on the synthesis of benzodiazepin derivatives to explore their structural properties and potential applications. For instance, Kravtsov et al. (2012) described the synthesis of benzodiazepin derivatives, examining the effects of alkyl substituents on the molecular structure and crystal assembly modes, which were determined using X-ray crystallography. This study underscores the significance of molecular modifications in altering the physical properties of benzodiazepin compounds, which can be crucial for their application in materials science and drug design (Kravtsov et al., 2012).

Molecular Properties and Applications

A theoretical study by Abirou et al. (2007) investigated the molecular properties of benzodiazepine derivatives, highlighting their relevance in pharmacology due to their biological activities, such as carcinostatic effects and potential for anxiety relief. The study employed Gaussian method analysis to examine the derivatives' molecular properties, providing insights that could aid in the synthesis of new compounds with optimized pharmacological profiles (Abirou et al., 2007).

Opto-Nonlinear Applications

Shkir et al. (2022) conducted a study on a novel 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione molecule and its derivatives for opto-nonlinear applications. Through density functional theory (DFT) analyses, they explored the geometric stability and absorption spectra of these compounds, identifying significant potential for nonlinear optical (NLO) applications. The findings suggest that certain derivatives, especially those with NH2 groups, exhibit enhanced NLO properties, making them candidates for advanced photonic and optoelectronic technologies (Shkir et al., 2022).

Analgesic Effects and Mechanisms

Investigating the analgesic properties of benzodiazepin derivatives, Pavlovsky et al. (2013) examined 3-substituted derivatives for their anti-inflammatory and antinociceptive effects. Their research revealed that certain compounds exhibit promising analgesic activities, suggesting a competitive mechanism of action involving bradykinin receptors. This study provides a foundation for developing new analgesic agents based on benzodiazepin derivatives, indicating their therapeutic potential beyond their well-known sedative and anxiolytic effects (Pavlovsky et al., 2013).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-(5-bromo-2-chlorobenzoyl)-7-chloro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrCl2N2O2/c23-14-6-8-18(25)16(10-14)22(29)27-12-20(28)26-19-9-7-15(24)11-17(19)21(27)13-4-2-1-3-5-13/h1-11,21H,12H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKRQHGQUYZQIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrCl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2685230.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2685231.png)

![3-Methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-one](/img/structure/B2685232.png)

![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzonitrile](/img/structure/B2685234.png)

![5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B2685236.png)

![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2685239.png)

![2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2685242.png)

![N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide](/img/structure/B2685243.png)

![2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide](/img/structure/B2685249.png)